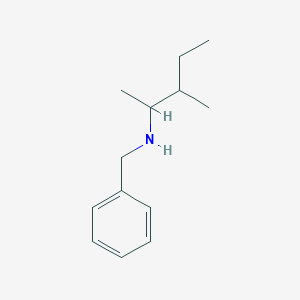
Benzyl(3-methylpentan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(3-methylpentan-2-yl)amine is an organic compound classified as an amine It consists of a benzyl group attached to a 3-methylpentan-2-ylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(3-methylpentan-2-yl)amine can be achieved through several methods. One common approach involves the reductive amination of benzylamine with 3-methylpentan-2-one. This reaction typically employs a reducing agent such as sodium cyanoborohydride (NaBH3CN) under mild conditions . Another method involves the alkylation of benzylamine with 3-methylpentan-2-yl chloride in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyl(3-methylpentan-2-yl)amine undergoes various chemical reactions, including:
Reduction: It can be reduced to secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), acidic conditions.
Reduction: Sodium cyanoborohydride (NaBH3CN), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Imines, amides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines.
Scientific Research Applications
Benzyl(3-methylpentan-2-yl)amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl(3-methylpentan-2-yl)amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Benzyl(3-methylpentan-2-yl)amine can be compared to other similar compounds, such as:
Benzylamine: A simpler amine with a benzyl group attached to an amino group.
3-Methylpentan-2-amine: An amine with a similar alkyl chain but lacking the benzyl group.
Uniqueness: The presence of both the benzyl group and the 3-methylpentan-2-ylamine moiety in this compound imparts unique chemical and physical properties, making it distinct from its simpler counterparts
Biological Activity
Benzyl(3-methylpentan-2-yl)amine, a compound characterized by its amine functional group and a branched alkyl chain, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound can be represented structurally as follows:
This structure features a benzyl group attached to a 3-methylpentan-2-yl moiety, which influences its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The amine group facilitates hydrogen bonding and ionic interactions, enhancing binding affinity to active sites on proteins. Additionally, the steric properties of the branched alkyl chain may influence the compound's specificity and efficacy against biological targets.
1. Antimicrobial Activity
Research indicates that benzyl derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of benzyl-substituted compounds against Mycobacterium tuberculosis, with structure-activity relationships demonstrating that para-substituted benzyl groups enhance activity compared to phenyl counterparts. The most potent compound in this series exhibited a minimum inhibitory concentration (MIC) of 0.0125 μg/mL against M. tuberculosis .
2. Anticancer Properties
This compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In one study, derivatives showed moderate to good cytotoxicity against human colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cells. The compound 3-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-one was identified as particularly effective, inducing early apoptosis in SW620 cells .
Case Study 1: Antituberculosis Activity
A series of benzyl piperazines were synthesized and tested for their antituberculosis activity. The results indicated that compounds with a para-substituted benzyl group displayed superior activity compared to meta-substituted ones. This finding underscores the importance of structural modifications in enhancing biological efficacy .
| Compound | Structure | MIC (μg/mL) |
|---|---|---|
| 4c | Para-benzyl-piperazine | 0.0125 |
| 5a | Meta-benzyl-piperazine | 0.025 |
Case Study 2: Cytotoxicity Evaluation
A study evaluated several derivatives of this compound against human cancer cell lines. The most cytotoxic derivative exhibited significant inhibition of cell proliferation and induced apoptosis.
| Compound | Cell Line | Cytotoxicity (%) |
|---|---|---|
| A | SW620 | 87 |
| B | PC-3 | 75 |
| C | NCI-H23 | 80 |
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-benzyl-3-methylpentan-2-amine |
InChI |
InChI=1S/C13H21N/c1-4-11(2)12(3)14-10-13-8-6-5-7-9-13/h5-9,11-12,14H,4,10H2,1-3H3 |
InChI Key |
QVYAZIIADKRQGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















